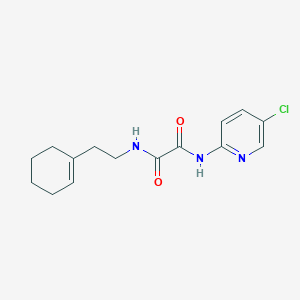

N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2/c16-12-6-7-13(18-10-12)19-15(21)14(20)17-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSDJQZYDXLHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is subjected to a nucleophilic substitution reaction to introduce the desired functional group.

Cyclohexene Derivative Preparation: The cyclohexene moiety is synthesized through a series of reactions, including hydrogenation and dehydrogenation processes.

Oxalamide Formation: The final step involves the coupling of the chloropyridine intermediate with the cyclohexene derivative using oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The cyclohexene group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

N1-(5-chloropyridin-2-yl)-N2-(2-phenylethyl)oxalamide: Similar structure but with a phenylethyl group instead of a cyclohexene moiety.

N1-(5-bromopyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide: Bromine substitution instead of chlorine.

N1-(3-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide: Chlorine substitution at a different position on the pyridine ring.

Uniqueness

N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is unique due to the specific positioning of the chlorine atom on the pyridine ring and the presence of the cyclohexene moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Biological Activity

N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, with the CAS number 920162-65-8, is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 307.77 g/mol. The compound features a chlorinated pyridine moiety and an oxalamide functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18ClN3O2 |

| Molecular Weight | 307.77 g/mol |

| CAS Number | 920162-65-8 |

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation effectively, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Antimicrobial Effects

In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial effect. The minimum inhibitory concentration (MIC) values indicate significant potency compared to standard antibiotics.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in DNA replication and repair, contributing to its anticancer effects.

- Modulation of Signaling Pathways : It has been suggested that this oxalamide alters signaling pathways related to cell survival and apoptosis, enhancing the effectiveness of existing chemotherapeutic agents.

Study 1: Anticancer Efficacy in Breast Cancer Cells

A study published in Cancer Letters evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies indicated that the compound promotes apoptosis through caspase activation and PARP cleavage.

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC of 32 µg/mL for S. aureus, indicating strong antibacterial potential. Mechanistic assays suggested that the compound disrupts bacterial membrane integrity, leading to cell lysis.

Q & A

Q. What are the key steps in synthesizing N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves:

Intermediate preparation : Formation of 5-chloropyridin-2-amine via nitration/reduction or direct halogenation.

Oxalamide linkage : Reaction with oxalyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the oxalamide core.

Cyclohexene coupling : Alkylation of the intermediate with 2-(cyclohex-1-en-1-yl)ethyl bromide using a base (e.g., K₂CO₃) in DMF at 60–80°C.

Critical conditions include strict moisture control during oxalyl chloride reactions and precise stoichiometry to avoid byproducts. Yields can be optimized via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral signatures should researchers expect?

- Methodological Answer :

| Technique | Key Signals |

|---|---|

| ¹H NMR | - NH protons (δ 8.3–10.5 ppm, broad). |

- Pyridinyl aromatic protons (δ 7.5–8.5 ppm).

- Cyclohexene protons (δ 5.5–6.0 ppm, multiplet). |

| LC-MS | Molecular ion peak [M+H⁺] at m/z ~350–360 (exact mass depends on substituents). |

| IR | Amide C=O stretch (1640–1680 cm⁻¹), NH bend (1530–1570 cm⁻¹). |

Use DMSO-d₆ for NMR to resolve exchangeable protons. Confirm purity via HPLC (>95%) with a C18 column .

Q. What are the documented biological activities of this compound, and what experimental models are used to evaluate its efficacy?

- Methodological Answer : Reported activities include antiviral (HIV entry inhibition) and fungicidal properties.

- In vitro assays :

- Antiviral: Pseudotyped virus entry assays using TZM-bl cells (luciferase reporter for HIV-1 envelope glycoprotein-mediated fusion) .

- Antifungal: Mycelial growth inhibition assays on Botrytis cinerea .

- Mechanistic studies : Surface plasmon resonance (SPR) to assess binding to viral glycoproteins or fungal membrane targets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing stereoisomers of this oxalamide derivative?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform experiments at 50°C (DMSO-d₆) to coalesce broad NH signals and clarify splitting patterns.

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA gradients to separate enantiomers.

- X-ray crystallography : If crystals are obtainable, refine structures using SHELXL (e.g., CCDC deposition) to confirm absolute configuration .

Q. What computational approaches are recommended to model the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with homology-modeled targets (e.g., HIV gp120 or fungal CYP51).

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability.

- QM/MM : Apply Gaussian09 for partial charge optimization of the oxalamide core to refine electrostatic interactions .

Q. In designing derivatives for improved bioactivity, which structural modifications have shown promise based on SAR studies of similar oxalamides?

- Methodological Answer : Key modifications include:

- Pyridinyl substituents : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position enhances antiviral activity .

- Cyclohexene replacement : Substituting with aromatic rings (e.g., thiophene) improves fungicidal potency .

- Amide backbone : Replacing oxalamide with thioamide increases metabolic stability (test via microsomal assays) .

Q. How does the presence of the cyclohexene moiety influence the compound's pharmacokinetic properties?

- Methodological Answer :

- LogP : Cyclohexene increases hydrophobicity (measure via shake-flask method; predicted LogP ~3.5).

- Metabolic stability : Susceptible to CYP3A4-mediated oxidation (assess using human liver microsomes + NADPH). Mitigate via deuterium incorporation at allylic positions .

Q. When encountering low yields in the formation of the oxalamide linkage, what alternative coupling reagents or catalysts have been reported?

- Methodological Answer :

- Reagents : Replace oxalyl chloride with EDCI/HOBt in DCM (0°C to RT) for milder conditions.

- Catalysts : Use DMAP (5 mol%) to accelerate acylation.

- Solvents : Switch to dichloroethane for better solubility of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.